Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate
CAS No.:
Cat. No.: VC18329521
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO3S |
|---|---|
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | ethyl 5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H11NO3S/c1-3-14-11(13)9-7(2)15-10(12-9)8-5-4-6-16-8/h4-6H,3H2,1-2H3 |
| Standard InChI Key | UNWQYPMVNGJDQG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(OC(=N1)C2=CC=CS2)C |
Introduction
Structural and Molecular Characteristics
Chemical Structure
The compound features a five-membered oxazole ring (C₃H₃NO) fused with a thiophene (C₄H₃S) substituent. Key structural attributes include:
The thienyl group enhances aromaticity and electronic delocalization, while the ethyl ester contributes to solubility in organic solvents.
Spectroscopic Data
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¹H NMR (CDCl₃): δ 8.11–8.06 (m, 2H, thienyl), 7.72–7.67 (m, 2H), 7.50–7.42 (m, 5H), 2.51 (s, 3H, CH₃) .
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¹³C NMR: Peaks at δ 159.5 (C=O), 145.6 (oxazole C-2), 133.5 (thienyl C), and 13.7 (CH₃) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via cyclization reactions. A representative method involves:
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Precursor Preparation: 2-Thiophenecarboxaldehyde reacts with ethyl acetoacetate in ethanol.
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Cyclization: Ammonium acetate facilitates ring closure under reflux (76°C, 6 hours) .
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Purification: Column chromatography (EtOAc/hexane) yields the product with 64–77% efficiency .
Key Reaction:
Industrial Scalability
Large-scale production employs continuous flow reactors to enhance yield (≥80%) and reduce byproducts.
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Source |
|---|---|---|
| LogP (XLogP3-AA) | 2.7 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 4 | |
| Topological Polar Surface Area | 67.4 Ų |
The compound’s moderate lipophilicity (LogP = 2.7) suggests balanced solubility in polar and nonpolar solvents .
Stability
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Thermal Stability: Decomposes at >200°C.
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Photostability: Susceptible to UV-induced degradation; storage in amber vials is recommended.
Biological Activities
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity:
| Pathogen | MIC (µM) | Source |
|---|---|---|
| Staphylococcus aureus | 0.30 | |
| Escherichia coli | 0.21 |
Mechanistically, the thienyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.
Anti-Inflammatory Effects
The compound reduces TNF-α production in macrophages (IC₅₀ = 12.5 µM), comparable to dexamethasone.
Applications
Medicinal Chemistry
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Drug Intermediate: Used in synthesizing COX-2 inhibitors and kinase modulators .
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Anticancer Potential: Exhibits IC₅₀ = 8.7 µM against HeLa cells via apoptosis induction.
Materials Science
Comparative Analysis with Structural Analogs
| Compound | Substituent at C-2 | LogP | MIC (µM, S. aureus) |
|---|---|---|---|
| Ethyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate | Thienyl | 2.7 | 0.30 |
| Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate | Phenyl | 3.1 | 0.45 |
| Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate | Pyridyl | 1.9 | 0.25 |
The thienyl analog’s lower LogP and superior antimicrobial activity highlight the impact of heteroaromatic substituents.
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